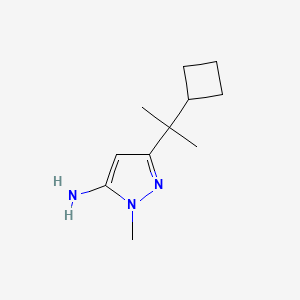
1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine is a chemical compound characterized by its unique structure, which includes an indole ring substituted with a 3-chloroprop-2-en-1-yl group at the nitrogen atom and an amine group at the 4-position
Preparation Methods
The synthesis of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with indole and 3-chloroprop-2-en-1-ylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to deprotonate the indole nitrogen, facilitating nucleophilic substitution.
Industrial Production: On an industrial scale, the process may be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted indoles and amines.
Scientific Research Applications
1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolism.
Comparison with Similar Compounds
1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine and 1-(3-Chloroprop-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine share structural similarities.
Uniqueness: The presence of the indole ring and the specific substitution pattern confer unique chemical and biological properties to this compound, distinguishing it from other related compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-[(E)-3-chloroprop-2-enyl]indol-4-amine |
InChI |
InChI=1S/C11H11ClN2/c12-6-2-7-14-8-5-9-10(13)3-1-4-11(9)14/h1-6,8H,7,13H2/b6-2+ |
InChI Key |
GUYZKVGQKFYUBH-QHHAFSJGSA-N |
Isomeric SMILES |
C1=CC(=C2C=CN(C2=C1)C/C=C/Cl)N |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CC=CCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13064217.png)
![N-(2-hydroxyethyl)-N,2-dimethyl-8-[(5-methyl-3,4-dihydro-2H-chromen-4-yl)amino]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13064228.png)


![tert-Butyl4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13064249.png)
![4-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline](/img/structure/B13064252.png)





![1-[(5-Chlorothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13064310.png)
![Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate](/img/structure/B13064315.png)
![tert-Butyl8-amino-2-azadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B13064316.png)
